molecular formula C36H58O3 B1514464 Estradiol 17-octadecanoate-1-14C CAS No. 210241-63-7

Estradiol 17-octadecanoate-1-14C

Cat. No.: B1514464
CAS No.: 210241-63-7
M. Wt: 540.8 g/mol
InChI Key: KIADYVOYCQRXRE-UVYRUDQVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol 17-octadecanoate-1-14C is a radiolabeled derivative of 17β-estradiol, where the hydroxyl group at the 17-position is esterified with octadecanoic acid (stearic acid). The incorporation of a carbon-14 isotope at the 1-position of the steroid backbone facilitates metabolic tracking in preclinical and pharmacokinetic studies. This modification enhances lipophilicity, prolonging systemic circulation and enabling sustained release profiles compared to unmodified estradiol .

Properties

CAS No.

210241-63-7

Molecular Formula

C36H58O3

Molecular Weight

540.8 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (114C)octadecanoate

InChI

InChI=1S/C36H58O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-34-24-23-33-32-21-19-28-27-29(37)20-22-30(28)31(32)25-26-36(33,34)2/h20,22,27,31-34,37H,3-19,21,23-26H2,1-2H3/t31-,32-,33+,34+,36+/m1/s1/i35+2

InChI Key

KIADYVOYCQRXRE-UVYRUDQVSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Isomeric SMILES

CCCCCCCCCCCCCCCCC[14C](=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estradiol 17-octadecanoate-1-14C typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.

    Introduction of Hydroxy and Methyl Groups: Functionalization of the core structure to introduce hydroxy and methyl groups at specific positions.

    Esterification: The final step involves the esterification of the hydroxy group with octadecanoic acid under acidic or basic conditions to form the octadecanoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Estradiol 17-octadecanoate-1-14C can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the octadecanoate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Estradiol 17-octadecanoate-1-14C has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in hormone-related treatments.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of Estradiol 17-octadecanoate-1-14C involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with hormone receptors, enzymes, and other proteins.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Key Structural Analogues

Structural and Physicochemical Properties

Compound Ester Group Molecular Weight Lipophilicity Key Applications Reference
Estradiol 17-octadecanoate-1-14C Octadecanoate ~506.7 (calculated) High Radiolabeled tracer studies, sustained-release formulations
Estradiol 17-valerate Valerate 356.5 Moderate Hormone replacement therapy (HRT), endometrial preparation
Estradiol 17-acetate Acetate 312.4 Low Lab research, enzymatic inhibition assays
Estradiol 17-sulfate Sulfate 368.4 Polar Inhibition of kynurenine aminotransferase (KAT) enzymes
Testosterone decanoate Decanoate 442.7 High Androgen replacement therapy

Key Observations :

  • Ester Chain Length: Longer esters (e.g., octadecanoate, decanoate) significantly increase molecular weight and lipophilicity, enhancing depot effects and tissue retention .
  • Radiolabeling: The 1-14C label in this compound distinguishes it from non-labeled analogues, enabling precise metabolic tracking in vivo .

Pharmacokinetic and Pharmacodynamic Profiles

Metabolic Stability
  • This compound: Slow hydrolysis due to the steric hindrance of the long-chain octadecanoate group, leading to prolonged estrogenic activity .
  • Estradiol 17-valerate: Rapid hydrolysis in vivo compared to octadecanoate, with peak estradiol levels achieved within 48–72 hours post-injection .
  • Estradiol 17-acetate : Fast hydrolysis (<24 hours), making it suitable for acute experimental models .

Research Implications and Gaps

  • Toxicological Data: Safety profiles for octadecanoate derivatives are less documented than for valerate or acetate, necessitating further studies on chronic exposure risks .
  • Comparative Efficacy : Structural analogues like estradiol 17-sulfate demonstrate unique therapeutic niches (e.g., neuroactive enzyme modulation), highlighting the need for target-specific derivative design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.